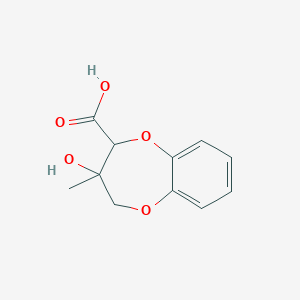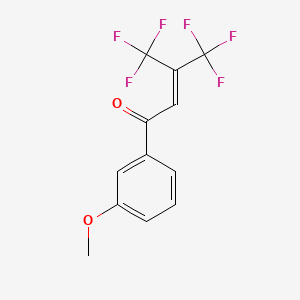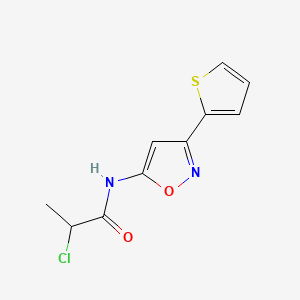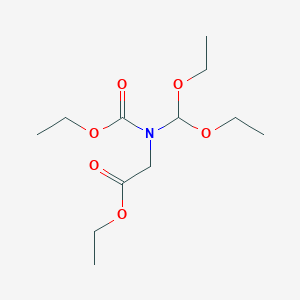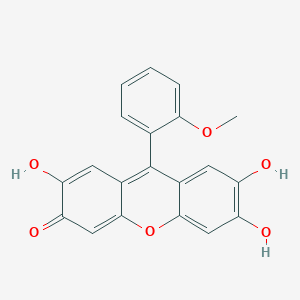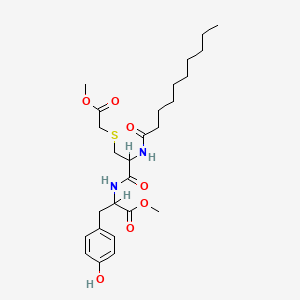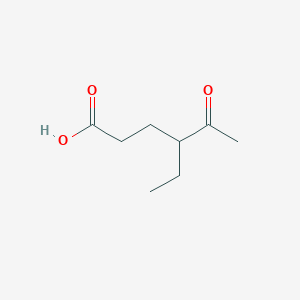
4-Ethyl-5-oxohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-5-oxohexanoic acid, also known as ethyl 5-oxohexanoate, is an organic compound with the molecular formula C8H14O3. This compound belongs to the class of esters and is characterized by its pleasant odor, which is common among esters. It is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Ethyl-5-oxohexanoic acid can be synthesized through the esterification of 5-oxohexanoic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process, where the reactants are fed into a reactor and the product is continuously removed. This method ensures high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethyl-5-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: this compound can be converted to this compound.
Reduction: The reduction process yields 4-ethyl-5-hydroxyhexanoic acid.
Substitution: Various esters and amides can be formed depending on the nucleophile used.
Applications De Recherche Scientifique
4-Ethyl-5-oxohexanoic acid has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-ethyl-5-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical reactions. The compound’s unique structure allows it to interact with enzymes and other proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Ethyl acetate: Another ester with a similar structure but different properties.
Methyl butyrate: Shares the ester functional group but has a different carbon chain length.
Ethyl propionate: Similar ester but with a shorter carbon chain.
Uniqueness: 4-Ethyl-5-oxohexanoic acid is unique due to its specific carbon chain length and the presence of both an ester and a ketone functional group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
39517-97-0 |
|---|---|
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
4-ethyl-5-oxohexanoic acid |
InChI |
InChI=1S/C8H14O3/c1-3-7(6(2)9)4-5-8(10)11/h7H,3-5H2,1-2H3,(H,10,11) |
Clé InChI |
LXFXKKKZRKUZPC-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCC(=O)O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Chlorotris[(4-chlorophenyl)methyl]stannane](/img/structure/B14680849.png)
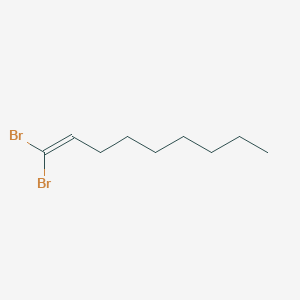
![7H-Imidazo[1,5,4-DE]quinoxaline](/img/structure/B14680861.png)

![3-[4-(2-Carboxyethylsulfanyl)-3,6-dioxocyclohexa-1,4-dien-1-yl]sulfanylpropanoic acid](/img/structure/B14680870.png)
![1-{[4-(Diethylamino)anilino]methylidene}naphthalen-2(1H)-one](/img/structure/B14680876.png)
